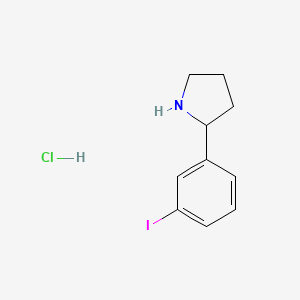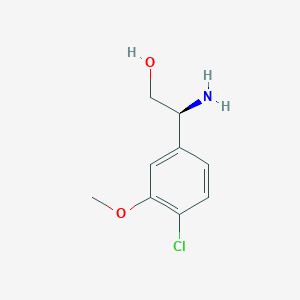
(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4-chloro-3-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine using reductive amination. This involves the reaction with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes followed by chiral chromatography or enzymatic resolution to obtain the desired enantiomer with high purity.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2R)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
4-chloro-3-methoxyphenylalanine: A structurally similar amino acid derivative.
4-chloro-3-methoxybenzylamine: A related compound with a benzylamine group instead of an ethanolamine group.
Uniqueness
(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both chloro and methoxy substituents on the aromatic ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
(2S)-2-amino-2-(4-chloro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1 |
InChIキー |
ZJNMEGNAHNGZJX-MRVPVSSYSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)[C@@H](CO)N)Cl |
正規SMILES |
COC1=C(C=CC(=C1)C(CO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


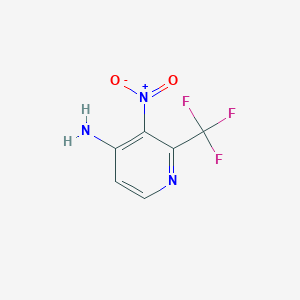
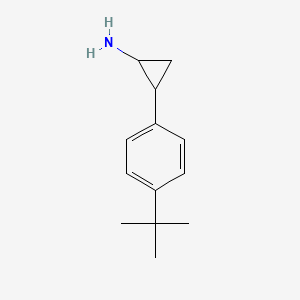
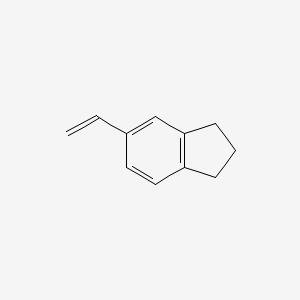
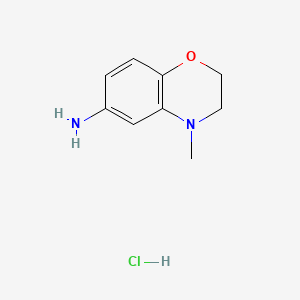
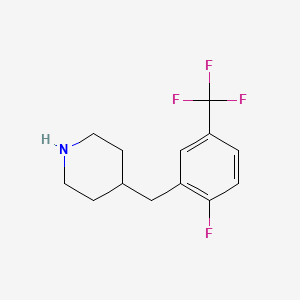
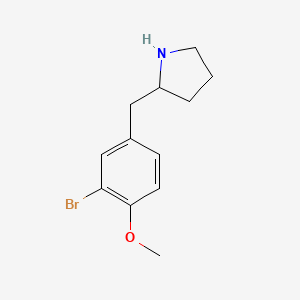

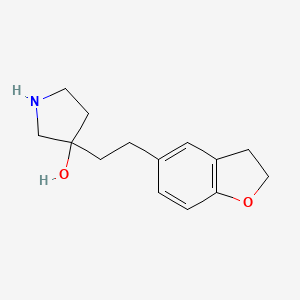

![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13592666.png)
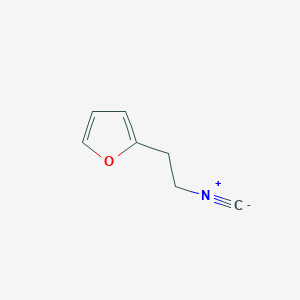
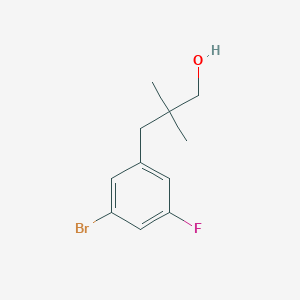
![6-Oxaspiro[3.4]octan-2-ol](/img/structure/B13592693.png)
